molecular formula C12H18N2O4S B1206889 Anisilbutamide CAS No. 24535-67-9

Anisilbutamide

Cat. No.: B1206889
CAS No.: 24535-67-9
M. Wt: 286.35 g/mol
InChI Key: IRMBSCHMQJLMEG-UHFFFAOYSA-N
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Description

Anisilbutamide is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. It is an amide derivative, known for its stability and reactivity under specific conditions. This compound is of interest in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Anisilbutamide can be synthesized through several methods, primarily involving the reaction of aniline derivatives with butyric acid derivatives. One common method involves the reaction of aniline with butyric anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, with the mixture being heated to around 100°C for several hours.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The process may include the use of advanced catalysts and optimized reaction conditions to enhance efficiency. High-pressure and high-temperature conditions are sometimes employed to accelerate the reaction and improve the overall yield.

Chemical Reactions Analysis

Types of Reactions: Anisilbutamide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of primary amines.

    Substitution: Nucleophilic substitution reactions can occur, where the amide group is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Anisilbutamide has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic compounds. Its stability makes it a valuable intermediate in organic synthesis.

    Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of polymers and other industrial chemicals due to its reactivity and stability.

Mechanism of Action

The mechanism of action of Anisilbutamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in metabolic processes.

Comparison with Similar Compounds

    Benzamide: Similar in structure but lacks the butyl group present in Anisilbutamide.

    Acetanilide: Another amide derivative but with an acetyl group instead of a butyl group.

    Butyramide: Contains a butyl group but lacks the aromatic ring present in this compound.

Uniqueness: this compound stands out due to its unique combination of an aromatic ring and a butyl group, which imparts distinct chemical and physical properties. This combination makes it more versatile in various chemical reactions and applications compared to its similar counterparts.

Properties

CAS No.

24535-67-9

Molecular Formula

C12H18N2O4S

Molecular Weight

286.35 g/mol

IUPAC Name

1-butyl-3-(4-methoxyphenyl)sulfonylurea

InChI

InChI=1S/C12H18N2O4S/c1-3-4-9-13-12(15)14-19(16,17)11-7-5-10(18-2)6-8-11/h5-8H,3-4,9H2,1-2H3,(H2,13,14,15)

InChI Key

IRMBSCHMQJLMEG-UHFFFAOYSA-N

SMILES

CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)OC

Canonical SMILES

CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)OC

Synonyms

anisilbutamide

Origin of Product

United States

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